N-(6-azaspiro[2.5]octan-2-yl)-N-[(1-methylimidazol-2-yl)methyl]-1,3-benzodioxole-5-carboxamide;hydrochloride
Description
N-(6-azaspiro[25]octan-2-yl)-N-[(1-methylimidazol-2-yl)methyl]-1,3-benzodioxole-5-carboxamide;hydrochloride is a synthetic compound that belongs to the class of benzodioxole derivatives
Properties
IUPAC Name |
N-(6-azaspiro[2.5]octan-2-yl)-N-[(1-methylimidazol-2-yl)methyl]-1,3-benzodioxole-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3.ClH/c1-23-9-8-22-18(23)12-24(17-11-20(17)4-6-21-7-5-20)19(25)14-2-3-15-16(10-14)27-13-26-15;/h2-3,8-10,17,21H,4-7,11-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVOOJVRFBKODR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN(C2CC23CCNCC3)C(=O)C4=CC5=C(C=C4)OCO5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-azaspiro[2.5]octan-2-yl)-N-[(1-methylimidazol-2-yl)methyl]-1,3-benzodioxole-5-carboxamide;hydrochloride typically involves multiple steps:
Formation of the benzodioxole core: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the spirocyclic amine: The 6-azaspiro[2.5]octane moiety can be introduced via nucleophilic substitution or other suitable reactions.
Attachment of the imidazole group: The imidazole ring can be introduced through alkylation or acylation reactions.
Formation of the carboxamide linkage: This step involves the coupling of the benzodioxole core with the spirocyclic amine and imidazole moieties under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-(6-azaspiro[2.5]octan-2-yl)-N-[(1-methylimidazol-2-yl)methyl]-1,3-benzodioxole-5-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles or nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
N-(6-azaspiro[2
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying biological processes and interactions.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-azaspiro[2.5]octan-2-yl)-N-[(1-methylimidazol-2-yl)methyl]-1,3-benzodioxole-5-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Binding to receptors: The compound may bind to specific receptors, modulating their activity.
Enzyme inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
Signal transduction: The compound could influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
Benzodioxole derivatives: Compounds with similar benzodioxole cores.
Spirocyclic amines: Compounds containing spirocyclic amine moieties.
Imidazole derivatives: Compounds with imidazole rings.
Uniqueness
N-(6-azaspiro[2.5]octan-2-yl)-N-[(1-methylimidazol-2-yl)methyl]-1,3-benzodioxole-5-carboxamide;hydrochloride is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
